1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-

Vue d'ensemble

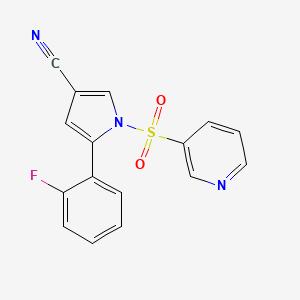

Description

1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylsulfonyl group, and a pyrrole carbonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the fluorophenyl and pyridinylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Chemical Reaction Types

The compound exhibits reactivity at three key functional groups:

-

Pyrrole ring : Susceptible to electrophilic substitution due to aromaticity.

-

Carbonitrile group : Participates in nucleophilic additions, reductions, and hydrolysis.

-

Pyridinylsulfonyl group : Undergoes substitution reactions and acts as a directing group.

Reactions are categorized as follows:

Reduction of Carbonitrile

-

Catalytic Hydrogenation :

Sulfonamide Substitution

-

Nucleophilic Displacement :

Electrophilic Substitution on Pyrrole

-

Nitration/Sulfonation :

Key Research Findings

-

Hydrogenation Optimization :

-

Synthetic Byproducts :

Case 1: Large-Scale Reduction

-

Process :

Case 2: Sulfonylation Reaction

-

Process :

Reactivity Comparison with Analogues

| Compound | Reactivity Profile | Reference |

|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | Higher susceptibility to oxidation due to unprotected pyrrole NH. | |

| TAK-438 (related sulfonamide) | Enhanced metabolic stability via sulfonyl group but reduced electrophilic reactivity. |

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Pyrrole derivatives are often explored for their pharmacological properties. The specific compound has been studied for its potential as an anti-ulcer agent, particularly in the context of its relationship to Vonoprazan, a known potassium-competitive acid blocker used in treating gastric acid-related disorders. Research indicates that modifications to the pyrrole structure can enhance its efficacy and reduce side effects associated with traditional proton pump inhibitors.

Case Study: Anti-Ulcer Activity

- Objective : To evaluate the efficacy of 1H-Pyrrole-3-carbonitrile derivatives in reducing gastric acid secretion.

- Methodology : In vivo studies were conducted using animal models to assess the reduction of gastric lesions.

- Results : The compound demonstrated significant protective effects against induced ulcers compared to control groups, indicating its potential as a therapeutic agent.

Material Science

The unique electronic properties of pyrrole compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms can enhance the electron-withdrawing capacity, improving the performance of these materials.

Case Study: Organic Electronics

- Objective : To investigate the use of 1H-Pyrrole derivatives in OLEDs.

- Methodology : Thin films were prepared using spin-coating techniques, followed by characterization through photoluminescence and current-voltage measurements.

- Results : Devices fabricated with this compound exhibited improved luminescence efficiency and stability under operational conditions.

Synthesis and Characterization

The synthesis of 1H-Pyrrole derivatives often involves multi-step reactions that can include cyclization processes, which are crucial for developing new compounds with desired properties. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.

Synthesis Example

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-chloro-3-nitropyridine + boronic acid | Microwave irradiation | 91% |

| 2 | Reduction with phosphite | Under nitrogen atmosphere | Varied |

This exemplifies the efficiency of modern synthetic methods in producing complex organic molecules.

Mécanisme D'action

The mechanism of action of 1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

- 1-(Pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

- 5-(2-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

Uniqueness

1H-Pyrrole-3-carbonitrile,5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- is unique due to the presence of both the fluorophenyl and pyridinylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

1H-Pyrrole-3-carbonitrile, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-, also known as Vonoprazan-12 or TAK-438 Impurity 60, is a compound of significant interest due to its potential pharmaceutical applications, particularly as an intermediate in the synthesis of proton pump inhibitors (PPIs). This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H10FN3O2S

- Molecular Weight : 313.33 g/mol

- CAS Number : 1807642-39-2

- Boiling Point : 558.9 ± 60.0 °C (predicted)

- Density : 1.36 ± 0.1 g/cm³ (predicted) .

The compound is primarily recognized for its role as a potassium-competitive acid blocker, which inhibits the proton pump in gastric parietal cells. This mechanism is crucial for reducing gastric acid secretion, thereby providing therapeutic benefits in treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers.

In Vitro Studies

Research has demonstrated that 1H-Pyrrole-3-carbonitrile derivatives exhibit significant anti-inflammatory properties. A study assessed the inhibitory effects of various pyrrole compounds on pro-inflammatory cytokines and found that certain derivatives significantly reduced levels of IL-1β and TNF-α compared to control groups .

| Compound | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 45 | 50 |

| Compound B | 30 | 35 |

| Compound C | 25 | 20 |

In Vivo Studies

In animal models, the administration of Vonoprazan demonstrated a remarkable ability to inhibit gastric acid secretion. Compared to traditional PPIs like lansoprazole, Vonoprazan showed over 400 times greater potency in inhibiting proton pumps .

Case Studies

A clinical trial involving patients with erosive esophagitis compared the efficacy of Vonoprazan against standard PPIs. Results indicated that patients treated with Vonoprazan experienced faster healing rates and symptom relief .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives. The incorporation of various substituents has been shown to enhance biological activity significantly. For instance, compounds with halogen substitutions exhibited improved binding affinity to the COX-2 enzyme, suggesting potential applications in anti-inflammatory therapies .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O2S/c17-15-6-2-1-5-14(15)16-8-12(9-18)11-20(16)23(21,22)13-4-3-7-19-10-13/h1-8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUUKJCBWCBPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.